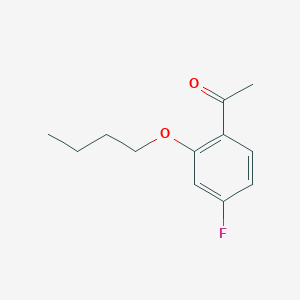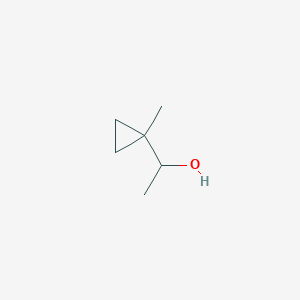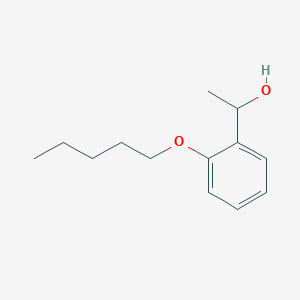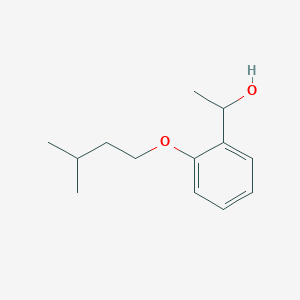![molecular formula C12H6ClNO2S B7874846 4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7874846.png)
4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a fused thienoquinoline ring system and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid typically involves multiple steps, starting with the formation of the thienoquinoline core[_{{{CITATION{{{2{[Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of ...](https://www.x-mol.com/paper/1212982897084801024?adv). One common approach is the cyclization of appropriate precursors, such as 2-nitrophenylboronic acid and methyl 2-iodothiophene-3-carboxylate, followed by subsequent chlorination and carboxylation reactions[{{{CITATION{{{_2{Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps to remove impurities and by-products, ensuring the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of ...[{{{CITATION{{{_3{4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles](https://link.springer.com/article/10.1007/s11030-019-09952-5).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antimalarial properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid is structurally similar to other quinoline derivatives, such as chloroquine and ciprofloxacin. its unique thienoquinoline core and carboxylic acid group contribute to its distinct chemical properties and biological activities.
Comparaison Avec Des Composés Similaires
Chloroquine: Used as an antimalarial drug.
Ciprofloxacin: A broad-spectrum antibiotic.
Brequinar Sodium: Inhibits dihydroorotate dehydrogenase in pyrimidine biosynthesis.
Propriétés
IUPAC Name |
4-chlorothieno[3,2-c]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO2S/c13-11-7-5-9(12(15)16)17-10(7)6-3-1-2-4-8(6)14-11/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJVPPMPZVYXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(S3)C(=O)O)C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Diethylamino)phenyl]ethanol](/img/structure/B7874804.png)


![3-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indole-1-carboxylic acid](/img/structure/B7874838.png)
![7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B7874847.png)
![1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B7874853.png)
![1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B7874856.png)
![1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B7874857.png)
